molecular formula C11H17N3O B12879194 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine

Katalognummer: B12879194
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: VYYBNMBBQLZOND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is a heterocyclic compound that features a pyridine ring substituted with an ethoxy group and a pyrrolidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine typically involves the functionalization of a pyridine ring. One common method includes the reaction of 2-ethoxypyridine with pyrrolidine under specific conditions to introduce the pyrrolidin-1-yl group at the 6-position of the pyridine ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the desired transformations.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The ethoxy and pyrrolidin-1-yl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The pyrrolidine ring can enhance binding affinity to certain receptors or enzymes, while the ethoxy group may influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents can be compared based on their chemical and biological properties.

Uniqueness: 2-Ethoxy-6-(pyrrolidin-1-yl)pyridin-3-amine is unique due to the specific combination of the ethoxy and pyrrolidin-1-yl groups on the pyridine ring. This unique structure can result in distinct chemical reactivity and biological activity compared to other similar compounds .

Eigenschaften

Molekularformel

C11H17N3O

Molekulargewicht

207.27 g/mol

IUPAC-Name

2-ethoxy-6-pyrrolidin-1-ylpyridin-3-amine

InChI

InChI=1S/C11H17N3O/c1-2-15-11-9(12)5-6-10(13-11)14-7-3-4-8-14/h5-6H,2-4,7-8,12H2,1H3

InChI-Schlüssel

VYYBNMBBQLZOND-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=C(C=CC(=N1)N2CCCC2)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.